19-Norandrosterone

描述

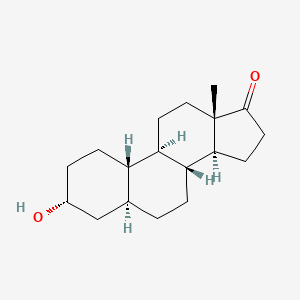

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3R,5S,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3/t11-,12+,13-,14+,15+,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUIARGWRPHDBX-CQZDKXCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893662 | |

| Record name | 5alpha-Estran-3alpha-ol-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 19-Norandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1225-01-0 | |

| Record name | 19-Norandrosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Norandrosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5alpha-Estran-3alpha-ol-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-NORANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W4XKU708V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 19-Norandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 - 163 °C | |

| Record name | 19-Norandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 19-Norandrosterone: Pathways and Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Norandrosterone (5α-estran-3α-ol-17-one) is a significant metabolite of the anabolic steroid nandrolone (19-nortestosterone). Its detection is a key indicator in anti-doping tests.[1] Beyond its role in sports testing, the synthesis of this compound and its precursors is of interest to researchers in endocrinology and medicinal chemistry for the development of new therapeutic agents. This technical guide provides a detailed overview of the primary chemical and enzymatic pathways for the synthesis of this compound, including key intermediates, reaction protocols, and quantitative data.

Chemical Synthesis Pathway

The most common and well-established chemical synthesis of this compound begins with an aromatic steroid precursor, typically an estrogen derivative like estradiol or estrone. The core of this transformation involves the reduction of the aromatic A-ring, followed by oxidation and stereoselective reduction steps.

Step 1: Birch Reduction of Estradiol 3-Methyl Ether to 19-Nortestosterone

The synthesis commences with the Birch reduction of estradiol 3-methyl ether, a classic method for converting aromatic rings to dihydrobenzenes.[2] This reaction effectively removes the C19 methyl group, a defining feature of 19-norsteroids.

Experimental Protocol:

-

Preparation: In a three-necked flask equipped with a dry-ice condenser and a mechanical stirrer, add 400 mL of liquid ammonia.[3]

-

Addition of Starting Material: To the liquid ammonia, add a solution of estradiol 3-methyl ether in a suitable solvent like tetrahydrofuran (THF).

-

Reduction: While stirring vigorously, add small pieces of lithium or sodium metal to the solution. The reaction mixture will turn a deep blue color, indicating the presence of solvated electrons.[4] The reaction is typically carried out at -33°C (the boiling point of ammonia).[3]

-

Protonation: After the metal has dissolved and the reaction has proceeded for a set time (typically 1-2 hours), a proton source such as ethanol or tert-butanol is slowly added to quench the reaction and protonate the intermediate anions.[2][5]

-

Workup: The ammonia is allowed to evaporate. The remaining residue is then dissolved in water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic extracts are washed, dried, and concentrated.

-

Hydrolysis: The resulting enol ether intermediate is hydrolyzed with a mild acid (e.g., oxalic acid) or a stronger mineral acid (e.g., hydrochloric acid) to yield 19-nortestosterone (nandrolone).[2]

Intermediates:

-

Estradiol 3-Methyl Ether Radical Anion: Formed by the addition of a solvated electron to the aromatic ring.

-

Dianion Intermediate: Formed after the addition of a second electron.

-

1,4-Dihydroestradiol 3-Methyl Ether (Enol Ether): The product of protonation of the dianion.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Estradiol 3-Methyl Ether | [2] |

| Reducing Agent | Lithium or Sodium Metal | [2] |

| Solvent | Liquid Ammonia, THF | [2] |

| Proton Source | Ethanol or tert-Butanol | [2] |

| Reaction Temperature | -33°C | [3] |

| Yield of 19-Nortestosterone | ~88% |

Synthesis of 19-Nortestosterone via Birch Reduction

Caption: Chemical synthesis of 19-nortestosterone from estradiol 3-methyl ether.

Step 2: Oppenauer Oxidation of 19-Nortestosterone to 19-Norandrostenedione

To proceed to this compound, the 17β-hydroxyl group of 19-nortestosterone is first oxidized to a ketone, yielding 19-norandrostenedione. The Oppenauer oxidation is a mild and selective method for this transformation, using an aluminum alkoxide catalyst and a ketone as a hydride acceptor.[6][7]

Experimental Protocol:

-

Reaction Setup: In a flask, dissolve 19-nortestosterone in a suitable solvent such as toluene or acetone.

-

Catalyst and Hydride Acceptor: Add a ketone as the hydride acceptor (e.g., acetone, cyclohexanone) and a catalytic amount of an aluminum alkoxide, such as aluminum isopropoxide or aluminum tert-butoxide.[6][8]

-

Reaction Conditions: The mixture is typically refluxed for several hours to drive the equilibrium towards the product.

-

Workup: After the reaction is complete, the mixture is cooled, and the aluminum salts are hydrolyzed by the addition of aqueous acid. The product is then extracted with an organic solvent, washed, dried, and purified.

Intermediates:

-

Aluminum Alkoxide of 19-Nortestosterone: Formed by the reaction of the 17β-hydroxyl group with the aluminum catalyst.

-

Six-membered Transition State: A cyclic intermediate involving the aluminum alkoxide, the steroid, and the ketone hydride acceptor, facilitating the hydride transfer.[7]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 19-Nortestosterone | [6] |

| Catalyst | Aluminum isopropoxide or tert-butoxide | [8] |

| Hydride Acceptor | Acetone or Cyclohexanone | [8] |

| Solvent | Toluene or Acetone | [8] |

| Yield of 19-Norandrostenedione | High (specific yield not consistently reported) | [6] |

Oppenauer Oxidation of 19-Nortestosterone

Caption: Oppenauer oxidation of 19-nortestosterone to 19-norandrostenedione.

Step 3: Stereoselective Reduction of 19-Norandrostenedione to this compound

The final step in the chemical synthesis is the stereoselective reduction of the 3-keto group and the A-ring double bond of 19-norandrostenedione. This is typically achieved through catalytic hydrogenation, which provides the desired 5α-configuration and 3α-hydroxyl group.

Experimental Protocol:

-

Reaction Setup: Dissolve 19-norandrostenedione in a suitable solvent, such as ethanol or ethyl acetate.

-

Catalyst: Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically at a pressure of 1-4 atm) and stirred at room temperature until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Workup and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Intermediates:

-

Dihydro-19-norandrostenedione: An intermediate where the A-ring double bond has been reduced.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 19-Norandrostenedione | |

| Catalyst | Palladium on Carbon (Pd/C) | |

| Hydrogen Pressure | 1-4 atm | |

| Solvent | Ethanol or Ethyl acetate | |

| Yield of this compound | High (specific yield not consistently reported) |

Reduction of 19-Norandrostenedione

Caption: Catalytic hydrogenation of 19-norandrostenedione to this compound.

Enzymatic Synthesis Pathway

The in vivo and in vitro synthesis of this compound from nandrolone is catalyzed by the enzyme 5α-reductase.[9] This pathway is primarily of interest for metabolic studies and for understanding the biotransformation of nandrolone in biological systems.

Conversion of Nandrolone to this compound by 5α-Reductase

This enzymatic reaction involves the stereospecific reduction of the double bond in the A-ring of nandrolone, followed by the action of 3α-hydroxysteroid dehydrogenase.

Experimental Protocol (for in vitro assay):

-

Enzyme Source: Prepare a microsomal fraction containing 5α-reductase from a suitable tissue source, such as rat liver or prostate, or use a commercially available recombinant enzyme.[10]

-

Reaction Buffer: Prepare a suitable buffer, typically a phosphate buffer at a pH of 6.5-7.4.[11]

-

Cofactor: Add NADPH as a necessary cofactor for the 5α-reductase enzyme.[11]

-

Substrate: Add a solution of nandrolone in a suitable solvent (e.g., DMSO) to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-4 hours).[11]

-

Reaction Quenching and Extraction: Stop the reaction by adding a solvent like acetonitrile or by heat inactivation. Extract the steroids with an organic solvent.[11]

-

Analysis: Analyze the extracted products by HPLC or GC-MS to quantify the formation of this compound.[12][13]

Quantitative Data (for in vitro assay):

| Parameter | Value/Condition | Reference |

| Enzyme | 5α-reductase (from rat liver or recombinant) | [10] |

| Substrate | Nandrolone (19-Nortestosterone) | [10] |

| Cofactor | NADPH | [11] |

| Buffer | Phosphate buffer (pH 6.5-7.4) | [11] |

| Incubation Temperature | 37°C | [11] |

| Analysis Method | HPLC, GC-MS | [12][13] |

Enzymatic Synthesis of this compound

Caption: Enzymatic conversion of nandrolone to this compound.

Data Presentation

Summary of Key Synthesis Steps and Intermediates

| Step | Reaction | Starting Material | Key Reagents | Intermediate(s) | Product |

| 1 | Birch Reduction | Estradiol 3-Methyl Ether | Li/Na, liq. NH₃, EtOH | Radical Anion, Dianion, Enol Ether | 19-Nortestosterone |

| 2 | Oppenauer Oxidation | 19-Nortestosterone | Al(O-i-Pr)₃, Acetone | Aluminum Alkoxide Complex | 19-Norandrostenedione |

| 3 | Catalytic Hydrogenation | 19-Norandrostenedione | H₂, Pd/C | Dihydro-19-norandrostenedione | This compound |

| Enz. | Enzymatic Reduction | Nandrolone | 5α-reductase, NADPH | 5α-Dihydro-19-nortestosterone | This compound |

Conclusion

The synthesis of this compound can be achieved through both chemical and enzymatic routes. The chemical pathway, starting from estradiol methyl ether, offers a robust method for preparing larger quantities and involves a series of well-established organic reactions. The enzymatic pathway, primarily utilizing 5α-reductase, is crucial for understanding the metabolic fate of nandrolone and for conducting in vitro studies. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and professionals engaged in the synthesis and study of 19-norsteroids.

References

- 1. Urinary excretion of this compound of endogenous origin in man: quantitative analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nandrolone - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Birch reduction - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Oppenauer Oxidation | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Oppenauer oxidation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Effect of a 5 alpha-reductase inhibitor on the metabolism of 19-norandrogens by porcine Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dshs-koeln.de [dshs-koeln.de]

- 12. researchgate.net [researchgate.net]

- 13. A simplified procedure for GC/C/IRMS analysis of underivatized this compound in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Conversion Pathways to 19-Norandrosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Norandrosterone is a primary urinary metabolite of the anabolic-androgenic steroid nandrolone (19-nortestosterone) and its precursors. Understanding the enzymatic pathways governing its formation is critical for drug metabolism studies, clinical pharmacology, and anti-doping science. This technical guide provides an in-depth overview of the core enzymatic conversions leading to this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of the metabolic processes.

Introduction

Nandrolone, a synthetic derivative of testosterone lacking the C19 methyl group, is utilized for various therapeutic purposes, including the management of anemia, cachexia, and osteoporosis.[1][2] Its metabolism is a complex process involving several enzymatic steps primarily occurring in the liver.[2] The resulting metabolites, including this compound, are excreted in the urine and serve as key biomarkers for detecting nandrolone administration.[1][3] This guide will focus on the principal enzymatic reactions that convert nandrolone into its major metabolite, this compound.

Core Enzymatic Conversion Pathways

The biotransformation of nandrolone to this compound is a multi-step process predominantly involving reduction and subsequent conjugation reactions. The key enzymes implicated in this pathway are 5α-reductase, hydroxysteroid dehydrogenases (HSDs), and UDP-glucuronosyltransferases (UGTs).

Phase I Metabolism: Reduction of Nandrolone

The initial and rate-limiting step in the formation of this compound from nandrolone is the reduction of the A-ring of the steroid nucleus.

-

5α-Reductase: This enzyme catalyzes the irreversible reduction of the double bond between carbons 4 and 5 in the A-ring of nandrolone, leading to the formation of 5α-dihydronandrolone.[1][4][5] This reaction is significant as it alters the stereochemistry of the molecule, which can influence its biological activity and subsequent metabolism.[6]

-

3α/β-Hydroxysteroid Dehydrogenases (HSDs): Following the 5α-reduction, the 3-keto group of 5α-dihydronandrolone is reduced by 3α-HSD or 3β-HSD to a hydroxyl group. The action of 3α-hydroxysteroid dehydrogenase results in the formation of this compound (5α-estran-3α-ol-17-one).[2][7] The corresponding 3β-epimer, 19-norepiandrosterone, can also be formed.

-

17β-Hydroxysteroid Dehydrogenase (HSD17B): This enzyme is involved in the interconversion of nandrolone and its less active 17-keto metabolite, 19-norandrostenedione.[2][8] While not directly on the pathway to this compound from nandrolone, it influences the pool of available substrate.

The primary pathway can be summarized as: Nandrolone → 5α-Dihydronandrolone → this compound

Phase II Metabolism: Conjugation

Following Phase I metabolism, this compound undergoes conjugation to increase its water solubility and facilitate its excretion in the urine.[3][7]

-

UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to the 3α-hydroxyl group of this compound, forming this compound glucuronide.[9][10] The main UGT isoenzymes involved in this process are UGT2B7 and UGT2B17.[10] Sulfate conjugation also occurs, leading to the formation of this compound sulfate.[9]

Quantitative Data on Metabolite Formation

The following tables summarize quantitative data on the plasma and urinary concentrations of nandrolone metabolites following the administration of nandrolone precursors.

Table 1: Maximum Plasma Concentrations of Nandrolone and its Metabolites After Oral Administration of 19-Norandrostenediol. [11]

| Compound | Dose and Formulation | Maximum Plasma Concentration (ng/mL) |

| 19-Norandrostenediol | 100 mg capsules | 1.1 (±0.7) |

| Nandrolone | 100 mg capsules | 4.0 (±2.6) |

| This compound | 100 mg capsules | 154.8 (±130.8) |

| 19-Noretiocholanolone | 100 mg capsules | 37.7 (±6.9) |

| 19-Norandrostenediol | 25 mg sublingual tablets | 3.3 (±1.0) |

| Nandrolone | 25 mg sublingual tablets | 11.0 (±6.4) |

| This compound | 25 mg sublingual tablets | 106.3 (±40.1) |

| 19-Noretiocholanolone | 25 mg sublingual tablets | 28.5 (±20.8) |

Table 2: Urinary Concentrations of this compound After Administration of Norethisterone. [12]

| Dose and Formulation | Maximum Urinary 19-NA Concentration (ng/mL) |

| 5 mg Norethisterone (with <2 ng 19-norandrostenedione impurity) | 51 |

| 5 mg Norethisterone (with 1 µg 19-norandrostenedione impurity) | 63 |

| 1 mg Norethisterone (single contraceptive tablet) | 9.1 |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for the analysis of nandrolone and its metabolites.

Sample Preparation for GC-MS and LC-MS/MS Analysis

This protocol outlines the general steps for extracting and preparing nandrolone metabolites from urine for analysis.

-

Internal Standard Addition: Add an appropriate internal standard (e.g., deuterated this compound) to a known volume of the urine sample.

-

Enzymatic Hydrolysis: To deconjugate the metabolites, add β-glucuronidase from E. coli to the urine sample buffered to pH 6.9. Incubate the mixture at 50°C for 60 minutes.[13]

-

Liquid-Liquid Extraction (LLE): After hydrolysis, perform LLE to isolate the steroids. Add an organic solvent such as tert-butyl methyl ether, vortex the mixture, and centrifuge to separate the phases.[10]

-

Derivatization (for GC-MS): Evaporate the organic layer to dryness under a stream of nitrogen. For GC-MS analysis, derivatize the dried residue using a silylating agent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with an appropriate catalyst (e.g., trimethyliodosilane) to form trimethylsilyl (TMS) derivatives.[14]

-

Reconstitution (for LC-MS/MS): For LC-MS/MS analysis, reconstitute the dried extract in a suitable mobile phase.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the detection and quantification of steroid metabolites.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Inject the derivatized sample in splitless mode.

-

Temperature Program: Use a temperature gradient to separate the analytes. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all compounds of interest.

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for targeted analysis or full-scan mode for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the direct analysis of conjugated and unconjugated metabolites.

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

Column: A reverse-phase C18 column is commonly used for steroid analysis.

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with a modifier like formic acid and acetonitrile or methanol).

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[9]

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the enzymatic conversion pathways and a typical experimental workflow.

Caption: Enzymatic conversion of nandrolone to this compound.

Caption: General experimental workflow for this compound analysis.

Conclusion

The enzymatic conversion of nandrolone to this compound is a well-defined metabolic pathway involving key enzymes such as 5α-reductase, hydroxysteroid dehydrogenases, and UGTs. Understanding these pathways is essential for professionals in drug development and research, particularly in the fields of endocrinology, pharmacology, and anti-doping. The methodologies and data presented in this guide provide a comprehensive resource for the study and analysis of this important metabolic process.

References

- 1. Nandrolone - Wikipedia [en.wikipedia.org]

- 2. Nandrolone decanoate - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism and receptor binding of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of 5alpha-reduction in steroid hormone physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of nandrolone decanoate on expression of steroidogenic enzymes in the rat testis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of this compound and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]

- 10. dshs-koeln.de [dshs-koeln.de]

- 11. Quantitative determination of metabolic products of 19-norandrostenediol in human plasma using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Doping in sport: 3. Metabolic conversion of oral norethisterone to urinary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Quantification and profiling of this compound and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey and Excretion Profile of 19-Norandrosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolism and excretion kinetics of 19-norandrosterone (19-NA), a primary and critical urinary metabolite of the anabolic androgenic steroid nandrolone (19-nortestosterone) and its precursors. Understanding the metabolic fate and excretion patterns of 19-NA is paramount for drug development, clinical pharmacology, and anti-doping science. This document details the metabolic pathways, enzymatic processes, excretion timelines, and the analytical methodologies used for its detection and quantification.

Metabolism of this compound

This compound is not administered directly but is formed endogenously as a metabolite of several parent compounds, most notably nandrolone, 19-norandrostenedione, and 19-norandrostenediol.[1][2][3] The metabolic process involves two main phases: Phase I functionalization reactions and Phase II conjugation reactions.

Phase I Metabolism: The Genesis of this compound

The formation of 19-NA from its precursors is primarily a reductive process. The key enzyme responsible for the conversion of nandrolone to this compound is 5α-reductase .[3][4] This enzyme reduces the double bond in the A-ring of the steroid nucleus. Concurrently, another isomer, 19-noretiocholanolone (19-NE), is formed through the action of 5β-reductase.[4]

The primary metabolic pathway from nandrolone is illustrated below:

Phase II Metabolism: Conjugation for Excretion

Following their formation, 19-NA and 19-NE undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion in urine. The primary conjugation pathway for 19-NA is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[2][4] Studies have identified the specific UGT isoenzymes involved in this process. Additionally, sulfation can occur, though it is generally a less prominent pathway for 19-NA compared to glucuronidation.[5][6]

The key UGT isoenzymes responsible for the glucuronidation of this compound are:

-

UGT2B7

-

UGT2B17

Other UGTs, such as UGT1A3, UGT1A4, UGT2B4, and UGT2B10, play a minor role.[2] The conjugated metabolites are then transported to the kidneys for urinary excretion.

Quantitative Data on Metabolism and Excretion

The following tables summarize key quantitative data related to the metabolism and excretion of this compound.

Table 1: Contribution of UGT Isoforms to this compound Glucuronidation [2]

| UGT Isoform | Relative Contribution (%) |

| UGT2B7 | 39 |

| UGT2B17 | 31 |

| UGT1A4 | 15 |

| UGT1A3 | 7 |

| UGT2B4 | 5 |

| UGT2B10 | 3 |

Table 2: Urinary Excretion Kinetics of this compound After Administration of Nandrolone Precursors

| Precursor Administered (Dose) | Peak 19-NA Concentration (ng/mL) | Time to Peak Concentration | Detection Window | Reference |

| 19-nor-4-androstene-3,17-dione (1.0 µg) | 0.68 ± 0.36 | Not Specified | Transient | [7] |

| 19-nor-4-androstene-3,17-dione (2.5 µg) | 1.56 ± 0.86 | Not Specified | Some individuals positive | [7] |

| 19-nor-4-androstene-3,17-dione (5.0 µg) | 3.89 ± 3.11 | Not Specified | Majority of individuals positive | [7] |

| Nutritional Supplement containing norsteroids | Variable | ~2-6 hours | Up to 168 hours | [8][9] |

| Nandrolone Decanoate (injectable) | Not Specified | Not Specified | 12-18 months | [10] |

| Norethisterone (5mg, 3x daily for 10 days) | 51 - 63 | Not Specified | During and after administration | [11] |

| Norethisterone (1mg, single dose) | 9.1 | Not Specified | During and after administration | [11] |

Note: Detection windows are highly dependent on the dose, route of administration, individual metabolism, and the sensitivity of the analytical method.

Table 3: Endogenous Baseline Levels of this compound in Urine

| Population | Mean/Range of 19-NA Concentration (ng/mL) | Reference |

| Healthy Males | 0.01 - 0.32 | [12] |

| Healthy Males (baseline) | 0.19 ± 0.14 | [7] |

| Healthy Females (non-pregnant, not on norethisterone) | Generally < 2.0 | [13] |

| Pregnant Females | Can reach ~15 | [4] |

Experimental Protocols

The analysis of this compound in urine typically involves sample preparation to isolate the analyte from the complex matrix, followed by instrumental analysis. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Experimental Workflow for GC-MS Analysis of Urinary this compound

Detailed Methodologies

A. Sample Preparation for GC-MS Analysis [1][4][8]

-

Sample Collection: Collect urine samples in sterile containers. For quantitative studies, 24-hour urine collections are often preferred.[12] Store samples at -20°C until analysis.[8]

-

Internal Standard Addition: Add a deuterated internal standard, such as deuterium-labelled 19-noretiocholanolone, to the urine sample to correct for analytical variations.[12]

-

Hydrolysis: To cleave the glucuronide conjugates, perform enzymatic hydrolysis.

-

Extraction: Isolate the deconjugated steroids from the urine matrix.

-

Liquid-Liquid Extraction (LLE): Adjust the pH to 9-10 and extract with an organic solvent such as tert-butyl methyl ether (TBME).[1]

-

Solid-Phase Extraction (SPE): Alternatively, use SPE cartridges for a cleaner extraction.

-

-

Purification (Optional): For highly sensitive analyses like Isotope Ratio Mass Spectrometry (IRMS), an additional purification step using High-Performance Liquid Chromatography (HPLC) may be employed.[1][14][15]

-

Derivatization: To improve the volatility and chromatographic properties of the steroids for GC-MS analysis, convert them to a suitable derivative. A common method is trimethylsilylation using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[4][8][9] Heat the sample at 60-70°C for 20-30 minutes to complete the reaction.[8]

B. Instrumental Analysis by GC-MS [4][8][12]

-

Injection: Inject a small volume (1-2 µL) of the derivatized sample into the GC-MS system, typically in splitless mode.[1]

-

Gas Chromatography: Separate the analytes on a capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to elute the compounds of interest.

-

Mass Spectrometry: Detect the eluted compounds using a mass spectrometer. The analysis can be performed in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of 19-NA and its metabolites, which offers higher sensitivity.[8][12]

C. LC-MS/MS Analysis of Conjugated Metabolites [5]

For the direct analysis of glucuronidated and sulfated metabolites without hydrolysis, LC-MS/MS is the method of choice.

-

Sample Preparation: This is often simpler than for GC-MS and may only involve dilution of the urine sample ("dilute-and-shoot") or a straightforward SPE cleanup.

-

Liquid Chromatography: Separate the conjugated metabolites using reversed-phase HPLC.

-

Tandem Mass Spectrometry: Detect and quantify the analytes using a tandem mass spectrometer, typically in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This method allows for the individual quantification of this compound glucuronide and this compound sulfate.[5]

Conclusion

The metabolism of nandrolone and its prohormones to this compound is a well-defined process involving Phase I reduction by 5α-reductase and Phase II conjugation, primarily through glucuronidation by UGT2B7 and UGT2B17. The excretion kinetics of 19-NA are highly variable and depend on several factors, including the parent compound, dose, and route of administration. The detection of 19-NA in urine is a key indicator in anti-doping testing, and sensitive and specific analytical methods based on GC-MS and LC-MS/MS have been developed for its reliable quantification. This guide provides a foundational understanding of these processes for professionals in research, drug development, and related scientific fields.

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wada-ama.org [wada-ama.org]

- 6. wada-ama.org [wada-ama.org]

- 7. Urinary nandrolone metabolite detection after ingestion of a nandrolone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Quantification and profiling of this compound and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. swolverine.com [swolverine.com]

- 11. Doping in sport: 3. Metabolic conversion of oral norethisterone to urinary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urinary excretion of this compound of endogenous origin in man: quantitative analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Doping in sport--1. Excretion of this compound by healthy women, including those using contraceptives containing norethisterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of an analytical method for this compound, Boldenone, and Formestane in urine by on-line-coupling of LC-GC-MS and LC-GC-IRMS | World Anti Doping Agency [wada-ama.org]

- 15. A simplified procedure for GC/C/IRMS analysis of underivatized this compound in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity and Androgen Receptor Binding of 19-Norandrosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Norandrosterone (5α-estran-3α-ol-17-one) is a primary metabolite of the anabolic-androgenic steroid (AAS) nandrolone (19-nortestosterone) and its prohormone 19-norandrostenedione.[1][2] Its detection in urine is a key indicator of nandrolone use in anti-doping tests.[2][3] This technical guide provides a comprehensive overview of the biological activity and androgen receptor (AR) binding characteristics of this compound, intended for researchers, scientists, and professionals in drug development. This document summarizes the available quantitative and qualitative data, details relevant experimental methodologies, and visualizes key pathways and workflows. While direct quantitative binding and activity data for this compound are not extensively available in the public literature, this guide synthesizes related findings to provide a thorough understanding of its steroidal activity.

Data Presentation: Androgen Receptor Binding and Biological Activity

Precise quantitative data for the direct binding affinity (Ki or IC50) and in vitro biological activity (EC50) of this compound on the androgen receptor are not well-documented in publicly available literature. However, data from related compounds, particularly its precursors, provide significant insights into its expected activity.

Androgen Receptor Binding Affinity

Studies on nandrolone and its metabolites indicate that this compound is expected to have a lower binding affinity for the androgen receptor compared to nandrolone and testosterone. The 5α-reduction of nandrolone to 5α-dihydro-19-nortestosterone has been shown to decrease androgen receptor affinity, and a similar trend is anticipated for this compound.[4][5]

Table 1: Relative Binding Affinities of Related Androgens to the Androgen Receptor

| Compound | Relative Binding Affinity (RBA) | Species/Tissue | Reference |

| Methyltrienolone (MT) | 100 | Rat Prostate | [1] |

| 19-Nortestosterone (Nandrolone) | > MT | Rat Skeletal Muscle & Prostate | [1] |

| Testosterone | < 19-Nortestosterone | Rat Skeletal Muscle & Prostate | [1] |

| 5α-Dihydrotestosterone (DHT) | > Testosterone | Rat Seminal Vesicle | [4] |

| 5α-Dihydro-19-nortestosterone | < 19-Nortestosterone | Rat Seminal Vesicle | [4] |

In Vitro Biological Activity

The biological activity of this compound is inferred from studies on its precursor, 19-norandrostenedione. These studies show that 19-norandrostenedione is a potent agonist of the androgen receptor, though less so than dihydrotestosterone (DHT).

Table 2: In Vitro Androgenic Activity of 19-Norandrostenedione

| Compound | Assay | Result | Cell Line | Reference |

| 19-Norandrostenedione | AR-dependent reporter gene expression | 10-fold lower potency than DHT | Not Specified | [6][7] |

In Vivo Anabolic and Androgenic Activity

In vivo studies on 19-norandrostenedione in orchiectomized rats demonstrate its anabolic and androgenic potential. Subcutaneous administration has been shown to stimulate skeletal muscle growth with weak androgenic effects.[8][9]

Table 3: In Vivo Activity of 19-Norandrostenedione (Subcutaneous Administration in Rats)

| Tissue | Effect | Reference |

| Levator Ani Muscle (Anabolic) | Stimulation of weight | [6][8][9] |

| Prostate (Androgenic) | No significant effect | [6][8][9] |

| Seminal Vesicle (Androgenic) | No significant effect | [6][8][9] |

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This protocol is designed to determine the binding affinity of a test compound, such as this compound, to the androgen receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Androgen Receptor Source: Cytosol from rat prostate or recombinant human androgen receptor.

-

Radioligand: [³H]-R1881 (Methyltrienolone).

-

Test Compound: this compound.

-

Non-labeled Competitor (for non-specific binding): Dihydrotestosterone (DHT).

-

Assay Buffer: Tris-EDTA-Dithiothreitol (TED) buffer (pH 7.4).

-

Scintillation Cocktail.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (this compound) and the non-labeled competitor (DHT) in the assay buffer.

-

Prepare the androgen receptor solution in the assay buffer.

-

Prepare the radioligand solution ([³H]-R1881) in the assay buffer.

-

-

Assay Plate Setup:

-

Total Binding Wells: Add assay buffer, radioligand, and androgen receptor solution.

-

Non-specific Binding Wells: Add assay buffer, radioligand, a high concentration of non-labeled competitor (DHT), and androgen receptor solution.

-

Test Compound Wells: Add serial dilutions of the test compound, radioligand, and androgen receptor solution.

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

Add a slurry of hydroxylapatite to each well to bind the receptor-ligand complexes.

-

Incubate and then centrifuge the plate to pellet the hydroxylapatite.

-

Aspirate the supernatant containing the free radioligand.

-

-

Measurement:

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Androgen Receptor-Mediated Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene (luciferase).

Materials:

-

Cell Line: A human cell line (e.g., HEK293, PC3) stably or transiently co-transfected with a human androgen receptor expression vector and a reporter plasmid containing an androgen response element (ARE) driving a luciferase gene.

-

Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

-

Test Compound: this compound.

-

Positive Control: Dihydrotestosterone (DHT).

-

Luciferase Assay Reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to attach overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (this compound) and the positive control (DHT) in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound or positive control.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

-

Incubation: Incubate the plate for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Luminescence Measurement:

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a co-transfected control reporter).

-

Plot the normalized luciferase activity against the concentration of the test compound.

-

Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).

-

Mandatory Visualizations

Androgen Receptor Signaling Pathway

Caption: Canonical Androgen Receptor Signaling Pathway.

Experimental Workflow: Competitive AR Binding Assay

References

- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Nandrolone - Wikipedia [en.wikipedia.org]

- 4. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy this compound (EVT-446668) | 1225-01-0 [evitachem.com]

- 6. The prohormone 19-norandrostenedione displays selective androgen receptor modulator (SARM) like properties after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration--analysis of side effects and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Historical Context of 19-Norandrosterone: A Technical Guide

An in-depth whitepaper for researchers, scientists, and drug development professionals on the origins, metabolism, and analytical detection of a key steroid metabolite.

Executive Summary

19-Norandrosterone (19-NA) is a principal urinary metabolite of the anabolic-androgenic steroid (AAS) nandrolone (19-nortestosterone) and its prohormones.[1][2] Its detection is a cornerstone of anti-doping programs worldwide, serving as a definitive biomarker for the illicit use of nandrolone.[3][4] The history of this compound is intrinsically linked to the synthesis of its parent compound, nandrolone, in the 1950s and the subsequent evolution of sophisticated analytical techniques designed to detect its presence in biological samples.[4] This guide provides a comprehensive overview of the discovery, historical context, metabolic pathways, and detailed analytical methodologies for this compound, tailored for a scientific audience.

Historical Context and Discovery

The story of this compound begins with the synthesis of its parent steroid, nandrolone. Nandrolone was first synthesized in 1950, and its potent anabolic properties quickly led to its clinical investigation and, eventually, its misuse in sports.[3][4] The key chemical innovation that enabled the synthesis of 19-norsteroids was the Birch reduction, a method for the controlled reduction of aromatic rings, which provided a convenient route to these compounds.[3][5]

The identification of this compound as the major metabolite of nandrolone was a crucial step in the development of anti-doping controls. Early methods for detecting nandrolone use were often unreliable. However, with the advent of combined gas chromatography-mass spectrometry (GC-MS), it became possible to accurately identify and quantify specific metabolites in urine.[6] This technological advancement allowed anti-doping laboratories to establish this compound as the primary target for detecting nandrolone administration.[4][6]

The significance of this compound in sports was solidified with the establishment of a urinary threshold by the International Olympic Committee and later the World Anti-Doping Agency (WADA).[3] Currently, an adverse analytical finding is reported when the concentration of this compound in a urine sample exceeds 2.0 ng/mL.[4][7] The historical context is also marked by controversies surrounding positive tests, including cases attributed to contaminated supplements or the endogenous production of this compound under specific physiological conditions, such as pregnancy.[4][8][9]

Metabolism of Nandrolone to this compound

Nandrolone is metabolized in the body primarily by the enzyme 5α-reductase, which reduces the double bond in the A-ring of the steroid nucleus.[2][10] This enzymatic reaction converts nandrolone into two main metabolites: this compound (3α-hydroxy-5α-estran-17-one) and 19-noretiocholanolone (3α-hydroxy-5β-androstan-17-one).[10][11][12] Of these, this compound is typically the more abundant metabolite.[1][13]

Following their formation, these phase I metabolites undergo phase II metabolism, where they are conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion in the urine.[12] this compound is predominantly excreted as a glucuronide conjugate.[14] The detection of these conjugated metabolites in urine is the basis of anti-doping tests for nandrolone.[12][15]

References

- 1. Atypical excretion profile and GC/C/IRMS findings may last for nine months after a single dose of nandrolone decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Nandrolone - Wikipedia [en.wikipedia.org]

- 4. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steroid hormones and the Luftwaffe. A venture into fundamental strategic research and some of its consequences: the Birch reduction becomes a birth reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection and quantitation of this compound in urine by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wada-ama.org [wada-ama.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. dshs-koeln.de [dshs-koeln.de]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. wada-ama.org [wada-ama.org]

- 15. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Accuracy: A Technical Guide to the Sourcing and Purity of 19-Norandrosterone Reference Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical aspects surrounding 19-norandrosterone reference standards, including their synthesis, commercial sourcing, and rigorous purity analysis. Accurate and well-characterized reference standards are fundamental to reliable analytical measurements, ensuring the integrity of research and the validity of clinical and forensic findings.

Sourcing of this compound: From Synthesis to Commercial Availability

The primary urinary metabolite of the anabolic steroid nandrolone, this compound (19-NA), is a crucial analyte in anti-doping and clinical analyses.[1] High-purity reference standards are therefore essential for the development and validation of analytical methods.[1]

Chemical Synthesis

While detailed proprietary synthesis protocols are not publicly available, the general synthetic pathway to this compound starts from its precursor, nandrolone (19-nortestosterone). The synthesis involves the stereoselective reduction of the A-ring of the nandrolone molecule. This is typically achieved through catalytic hydrogenation or by using reducing agents that can selectively reduce the α,β-unsaturated ketone in the A-ring.

A plausible synthetic route involves the following conceptual steps:

-

Protection of the 17-keto group of Nandrolone: To prevent its reduction in the subsequent step, the 17-keto group can be protected, for example, by forming a ketal.

-

Reduction of the A-ring: The protected nandrolone is then subjected to reduction to saturate the double bond in the A-ring.

-

Deprotection: The protecting group at the 17-position is removed to yield this compound.

Following synthesis, the crude product must undergo extensive purification to meet the stringent requirements of a reference standard.

Commercial Suppliers

A number of reputable chemical suppliers provide this compound reference standards. These standards are typically supplied with a certificate of analysis detailing their purity and characterization.

Table 1: Prominent Commercial Suppliers of this compound Reference Standards

| Supplier | Product Number | Stated Purity | Availability |

| Cayman Chemical | 22683 | ≥98% | In Stock |

| LGC Standards | LGCFOR0660.03 | Not specified on website | Check for availability |

| BenchChem | B1242311 | High-purity | In Stock |

Purity and Characterization of this compound Reference Standards

The certification of a reference material involves a comprehensive assessment of its purity and identity using a combination of analytical techniques.

Analytical Methodologies for Purity Assessment

A multi-pronged approach is necessary to establish the purity of a this compound reference standard and to identify any potential impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment. A reversed-phase HPLC method can be used to separate this compound from its isomers and other structurally related impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the identification and quantification of this compound and its volatile impurities. Derivatization with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is often employed to improve the chromatographic properties of the analyte.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the this compound molecule and for the identification of impurities.

-

Isotope Ratio Mass Spectrometry (IRMS): In the context of anti-doping, GC-C-IRMS is used to determine the carbon isotope ratio (δ¹³C) of this compound to distinguish between endogenous and exogenous sources.[3]

Certified Reference Materials (CRMs)

Certified Reference Materials are the gold standard for analytical measurements, providing traceability to the International System of Units (SI). The World Anti-Doping Agency (WADA) has been involved in the production of CRMs for this compound, often in a urine matrix, to support anti-doping laboratories.[4][5]

Table 2: Quantitative Data for this compound Certified Reference Materials

| CRM ID | Matrix | Certified Concentration (as free steroid) | Certified δ¹³CVPDB Value | Issuing Body/Collaborator |

| NMIA MX002 | Freeze-dried human urine | 2.15 ng/mL | Not specified | National Measurement Institute, Australia / WADA |

| MX017 | Freeze-dried human urine | Not specified | -29.82 ± 0.41 ‰ | National Measurement Institute, Australia / WADA |

| WADA CRM | Aqueous solution (as glucuronide) | 201 ng/mL | Not specified | WADA |

Experimental Protocols for Purity Analysis

The following are generalized protocols for the analysis of this compound reference standards. Specific parameters may need to be optimized depending on the instrumentation and the specific impurities being targeted.

Protocol for HPLC Purity Analysis

-

Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

-

Injection and Analysis: Inject a known volume of the standard solution and record the chromatogram.

-

Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Protocol for GC-MS Analysis

-

Derivatization:

-

Evaporate a known amount of the this compound standard solution to dryness under a stream of nitrogen.

-

Add 50 µL of a derivatizing agent (e.g., MSTFA/NH₄I/ethanethiol) and heat at 60°C for 20 minutes.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow.

-

Injection: Splitless injection.

-

Temperature Program: A temperature gradient from an initial temperature of around 180°C to a final temperature of approximately 300°C.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.

-

-

Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Search for any co-eluting or baseline-separated impurity peaks.

Visualizing Key Processes

To better understand the context and analysis of this compound, the following diagrams illustrate the metabolic pathway and a general workflow for purity certification.

Caption: Metabolic conversion of nandrolone to its major metabolites.

Caption: General workflow for the certification of a this compound reference standard.

References

- 1. This compound Reference Standard [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. dshs-koeln.de [dshs-koeln.de]

- 5. Production of a certified reference material of this compound to support GC/C/IRMS investigation of Adverse Analytical Findings for nandrolone | World Anti Doping Agency [wada-ama.org]

The Endogenous Presence of 19-Norandrosterone in Animal Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Norandrosterone (19-NA) is a primary metabolite of the anabolic steroid nandrolone (19-nortestosterone). While nandrolone is widely known as a synthetic substance, its metabolite, this compound, and parent compounds have been identified as naturally occurring in various animal species. This endogenous presence has significant implications for meat production, animal sports, and doping control, necessitating a clear understanding of its origins and concentrations in different biological matrices. This technical guide provides an in-depth overview of the natural occurrence of this compound in animals, detailing quantitative data, experimental detection protocols, and the biosynthetic pathways involved.

Quantitative Data on the Natural Occurrence of this compound and Related Compounds

The endogenous levels of this compound and its precursors vary considerably among animal species, gender, physiological condition (such as pregnancy), and tissue type. The following tables summarize the quantitative data reported in the scientific literature.

Table 1: Occurrence of this compound and its Precursors in Swine

| Compound | Tissue/Matrix | Animal Category | Concentration | Reference |

| 17β-19-Nortestosterone | Testicles | Boar | 172 µg/kg | [1] |

| 19-Norandrostenedione | Testicles | Boar | 83 µg/kg | [1] |

| 17β-19-Nortestosterone | Liver | Boar | 63 µg/kg | [1] |

| 19-Norandrostenedione | Liver | Boar | 17 µg/kg | [1] |

| 17β-19-Nortestosterone | Kidney | Boar | 38 µg/kg | [1] |

| 19-Norandrostenedione | Kidney | Boar | 45 µg/kg | [1] |

| 17β-19-Nortestosterone | Urine | Uncastrated 'old' boars, cryptorchids | Higher concentrations than other categories | [2] |

| Nor-steroids | Urine, Tissues | Sows | Low amounts | [2] |

Table 2: Occurrence of this compound and its Precursors in Sheep

| Compound | Tissue/Matrix | Animal Category | Concentration | Reference |

| 17α-19-Nortestosterone | Urine | Pregnant Ewes | Up to 4.8 ng/mL (intermittent) | [3][4] |

| 17α-19-Nortestosterone | Urine | Pregnant Ewes (last 7 days before parturition) | Up to approx. 15 ng/mL | [3][4] |

| 19-Norandrostenedione | Feces | Pregnant Ewes | Up to 18 ng/g | [3][4] |

| 17α-19-Nortestosterone | Feces | Pregnant Ewes | Up to 15 ng/g | [3][4] |

| 17α-19-Nortestosterone | Urine | Male and non-pregnant female lambs | Up to 2.95 ng/mL (sporadic) | [3][4] |

| 17α-19-Nortestosterone | Urine | Non-pregnant sheep | Not detectable | [5] |

| 17α-19-Nortestosterone | Urine | Pregnant sheep (first 4 months) | < 0.5 ppb | [5] |

Table 3: Occurrence of this compound and its Precursors in Horses

| Compound | Tissue/Matrix | Animal Category | Notes | Reference |

| 19-Nortestosterone | Testis | Stallion | Essentially synthesized in the testis | [3][6] |

| 19-Nortestosterone-17β-sulphate | Urine | Male horses | Present at low levels as an endogenous substance | [7] |

Table 4: Occurrence of this compound and its Precursors in Cattle

| Compound | Tissue/Matrix | Animal Category | Notes | Reference |

| 5α-estran-3α-ol-17-one (Norandrosterone) | Bile (after 19-NT laurate administration) | Steers | Identified as a major metabolite | [8] |

Experimental Protocols for the Detection and Quantification of this compound

The accurate detection and quantification of this compound in animal tissues are critical. The following sections detail the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common analytical techniques employed.

Protocol 1: Analysis of this compound in Animal Tissues by GC-MS

This protocol is a synthesis of methods described for the analysis of 19-nortestosterone and its metabolites in meat and urine.[9][10][11][12]

1. Sample Preparation and Extraction:

-

Homogenization: Weigh 10 g of fresh tissue (muscle, liver, or kidney) and homogenize using a high-speed triturator.

-

Enzymatic Hydrolysis (for conjugated steroids): To the homogenate, add 10 mL of 0.2 M acetate buffer (pH 5.2) and β-glucuronidase from Escherichia coli. Incubate for a specified period (e.g., 2 hours or overnight) at an optimal temperature (e.g., 37°C or 55°C) to deconjugate glucuronide- and sulfate-bound steroids.[5][13]

-

Protein Precipitation and Liquid-Liquid Extraction: Add methanol to the homogenate and heat at 60°C for 15 minutes to denature proteins. Cool the sample in an ice bath at -18°C for 2 hours. Perform liquid-liquid extraction with n-hexane.

-

Solid-Phase Extraction (SPE) Cleanup: The resulting extract is subjected to cleanup using a C18 SPE cartridge.

2. Derivatization:

-

Evaporate the cleaned extract to dryness under a stream of nitrogen.

-

Add 100 µL of isooctane and 50 µL of heptafluorobutyric anhydride (HFBA).

-

Heat the mixture at 80°C for 30 minutes to form the derivatized product.

-

Evaporate to dryness again and redissolve the residue in 200 µL of isooctane for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 130°C for 0.5 min.

-

Ramp 1: 40°C/min to 240°C.

-

Ramp 2: 5°C/min to 280°C, hold for 3.75 min.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless.

-

Mass Spectrometer: Operate in electron impact (EI) or positive chemical ionization (PCI) mode. Monitor characteristic ions for this compound derivatives (e.g., for HFBA derivative: m/z 666, 453, 318, and 306).

Protocol 2: Analysis of this compound in Urine by LC-MS/MS

This protocol is based on methods developed for the direct detection of this compound conjugates in urine.[7][14][15][16]

1. Sample Preparation:

-

Solid-Phase Extraction (SPE):

-

Condition a quaternary amine SPE cartridge with methanol and water.

-

Load the urine sample.

-

Wash the cartridge with water and 0.1 M acetic acid.

-

Dry the cartridge and elute the analytes with an appropriate solvent.

-

2. LC-MS/MS Analysis:

-

Liquid Chromatograph:

-

Column: A reverse-phase C18 column (e.g., Phenomenex Luna 5µ C18 (2) 150 x 2 mm).

-

Mobile Phase: A gradient of 25 mM ammonium acetate (pH 7) and methanol.

-

Flow Rate: 0.2 - 0.3 mL/min.

-

-

Mass Spectrometer:

-

Ionization: Positive or negative electrospray ionization (ESI).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for this compound-Glucuronide Derivative: 470.2 > 259.2 and 470.2 > 241.2.

-

Cone Voltage: 15 V.

-

Biosynthetic and Metabolic Pathways

The endogenous production of this compound is a complex process involving several enzymatic steps. The following diagrams illustrate the key pathways.

Biosynthesis of 19-Nortestosterone in the Stallion Testis

The stallion testis is a primary site for the synthesis of 19-nortestosterone.[3][6] The proposed pathway involves the conversion of androgens by a specific C10-19 desmolase, also referred to as estrene synthetase.[6]

Caption: Proposed pathway for 19-nortestosterone synthesis in the stallion testis.

General Steroid Hormone Biosynthesis Pathway

This diagram illustrates the general pathway for steroid hormone biosynthesis, which serves as the foundation for the production of androgens that can be precursors to this compound.

Caption: Overview of the steroid hormone biosynthetic pathway.

Metabolism of 19-Nortestosterone

Once produced, 19-nortestosterone is metabolized into several compounds, with this compound being a major urinary metabolite.

Caption: Metabolic pathway of 19-nortestosterone to its major urinary metabolites.

Experimental Workflow for Steroid Analysis

The following diagram outlines a typical workflow for the analysis of this compound in animal tissues.

Caption: General experimental workflow for the analysis of this compound.

Conclusion

The natural occurrence of this compound in various animal species is a well-documented phenomenon. The data and protocols presented in this guide highlight the importance of considering endogenous production when testing for the administration of synthetic nandrolone. For researchers, scientists, and drug development professionals, a thorough understanding of the baseline levels, influencing factors, and appropriate analytical methodologies is crucial for accurate interpretation of findings and for ensuring the integrity of food safety and anti-doping programs. Further research is warranted to fully elucidate the physiological roles of these endogenously produced 19-norsteroids.

References

- 1. A simplified procedure for GC/C/IRMS analysis of underivatized this compound in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. madbarn.com [madbarn.com]

- 4. Aromatization of testosterone and 19-nortestosterone by a single enzyme from equine testicular microsomes. Differences from human placental aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrolysis of conjugated steroids by the combined use of beta-glucuronidase preparations from helix pomatia and ampullaria: determination of urinary cortisol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and aromatization of 19-norandrogens in the stallion testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct detection and quantification of this compound sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dshs-koeln.de [dshs-koeln.de]

- 9. Quantification and profiling of this compound and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of 19-nortestosterone residue in animal tissues by ion-trap gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eclass.uoa.gr [eclass.uoa.gr]

- 12. Bovine liver slices combined with an androgen transcriptional activation assay: an in-vitro model to study the metabolism and bioactivity of steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. wada-ama.org [wada-ama.org]

- 15. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dshs-koeln.de [dshs-koeln.de]

The Formation of 19-Norandrosterone from Nandrolone Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic conversion of nandrolone and its precursors to the primary urinary metabolite, 19-norandrosterone (19-NA). It details the enzymatic pathways, including Phase I and Phase II metabolism, and presents detailed experimental protocols for the detection and quantification of 19-NA using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantitative data on metabolite excretion and enzyme kinetics are summarized in tabular format for comparative analysis. Furthermore, this guide includes visual representations of the metabolic pathways and analytical workflows using Graphviz (DOT language) to facilitate a deeper understanding of the processes involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and anti-doping sciences.

Introduction

Nandrolone (19-nortestosterone) is an anabolic-androgenic steroid that is metabolized in the body to several compounds, the most prominent of which is this compound. The detection of this compound in urine is a key indicator of nandrolone administration.[1][2] This guide delves into the intricate biochemical processes that govern the transformation of nandrolone and its precursors into this compound, offering a detailed examination of the enzymes and metabolic steps involved. Furthermore, it provides practical, in-depth protocols for the analytical determination of this critical metabolite.

Metabolic Pathway of Nandrolone to this compound

The metabolism of nandrolone is a two-phase process primarily occurring in the liver. Phase I involves the modification of the nandrolone molecule, primarily through reduction, while Phase II consists of conjugation reactions that increase its water solubility for excretion.

Phase I Metabolism: The Role of Reductases and Dehydrogenases

The initial and rate-limiting step in the formation of this compound from nandrolone is the reduction of the A-ring of the steroid nucleus. This reaction is catalyzed by the enzyme 5α-reductase . This enzyme exists in different isoforms, with varying tissue distribution and substrate specificities.[3]

Following the reduction of the double bond, the resulting intermediate, 5α-dihydro nandrolone, undergoes further modification by hydroxysteroid dehydrogenases (HSDs) . Specifically, 3α-hydroxysteroid dehydrogenase is responsible for the conversion of the 3-keto group to a 3α-hydroxyl group, yielding this compound. The stereoisomer, 19-norethiocholanolone, is formed through the action of 5β-reductase and subsequent reduction by 3α-HSD.

Phase II Metabolism: Conjugation for Excretion

Following Phase I metabolism, this compound undergoes conjugation to form more water-soluble compounds that can be readily excreted in the urine. The primary conjugation reaction is glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs) . The most significant isoforms involved in the glucuronidation of this compound are UGT2B7 and UGT2B17 .[4][5] A smaller fraction of this compound may also be conjugated with sulfate, a reaction catalyzed by sulfotransferases (SULTs) .

Quantitative Data on this compound Formation

The urinary excretion of nandrolone metabolites is subject to inter-individual variability. However, general patterns and quantitative relationships have been established through numerous studies.

Table 1: Urinary Metabolite Ratios and Concentrations Following Administration of Nandrolone or its Precursors.

| Parameter | Value | Precursor Administered | Reference |

| 19-NA / 19-NE Ratio | > 1.0 (early excretion) | Nandrolone, 19-nor-4-androsten-3,17-dione, 19-nor-4-androsten-3β,17β-diol, 19-nor-5-androsten-3β,17β-diol | [2] |

| 19-NA / 19-NE Ratio | < 1.0 (later excretion) | Nandrolone, 19-nor-4-androsten-3,17-dione, 19-nor-4-androsten-3β,17β-diol, 19-nor-5-androsten-3β,17β-diol | [2] |

| Peak Urinary 19-NA Concentration | ~3.89 ng/mL | 5.0 µg 19-norandrostenedione | [6] |

| Detection Limit (GC-MS) | 0.01 ng/mL for 19-NA | Not Applicable | [7] |

| Detection Limit (LC-MS/MS) | < 1 ng/mL | Not Applicable | [1] |

Table 2: In Vitro Enzyme Kinetic Parameters for Nandrolone Metabolism.

| Enzyme | Substrate | KM | Vmax | Reference |

| Androgen-5α-Reductase | Testosterone | 81.8 - 118.1 nM | 8.9 - 30.1 pmol/mg·h | [3][8] |

| UGT2B7 | Testosterone | - | - | [9] |

| UGT2B17 | Testosterone | - | - | [9] |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in urine is critical for both clinical and forensic applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

4.1.1. Sample Preparation

-

Enzymatic Hydrolysis: To a 2-5 mL aliquot of urine, add an internal standard (e.g., d3-19-norandrosterone). Adjust the pH to 7.0 with phosphate buffer. Add 50 µL of β-glucuronidase from E. coli.[10] Incubate at 55°C for 1 hour to cleave the glucuronide conjugates.[10]

-

Extraction: After hydrolysis, perform a liquid-liquid extraction with an organic solvent such as tert-butyl methyl ether (TBME) or solid-phase extraction (SPE) using a C18 cartridge to isolate the steroids.[10][11]

-

Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide and dithiothreitol.[12][13] Heat at 60-70°C for 20-30 minutes to form trimethylsilyl (TMS) derivatives, which are more volatile and suitable for GC analysis.[14][15]

4.1.2. GC-MS Instrumental Parameters

-

Gas Chromatograph: Use a capillary column such as a DB-5ms or equivalent.

-

Injection: 1-2 µL of the derivatized extract is injected in splitless mode.

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 180°C), ramps up to a higher temperature (e.g., 290-320°C) to elute the analytes.

-